molecular formula C8H6F3NO4S B1646335 1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene CAS No. 252561-91-4

1-(Methylsulphonyl)-4-nitro-2-(trifluoromethyl)benzene

Cat. No. B1646335
Key on ui cas rn: 252561-91-4
M. Wt: 269.2 g/mol
InChI Key: QOJWKPYXDXSLLL-UHFFFAOYSA-N
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Patent
US06608095B2

Procedure details

A mixture of 4-(methylsulfonyl)-3-(trifluoromethyl)nitrobenzene (1.55 g, 5.76 mmol), iron powder (1.61 g, 28.8 mmol), and ammonium chloride (0.031 g, 0.58 mmol) in ethanol (30 mL), and water (8 mL) was heated at reflux temperature for 1 hour. After cooling, insolubles were filtered off by Celite, and volatiles were removed by evaporation. The residue was redissolved in ethyl acetate (50 mL) and the whole washed with water and brine. After dried over MgSO4 and concentration in vacuo. The residue was washed with hexane to give the subtitle compound (1.05 g, 76.2%, yield).
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
0.031 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
1.61 g
Type
catalyst
Reaction Step One
Yield
76.2%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[CH:7][C:6]=1[C:14]([F:17])([F:16])[F:15])(=[O:4])=[O:3].[Cl-].[NH4+].O>C(O)C.[Fe]>[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[CH:7][C:6]=1[C:14]([F:15])([F:16])[F:17])(=[O:4])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
1.55 g
Type
reactant
Smiles
CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
Name
Quantity
0.031 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
8 mL
Type
reactant
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.61 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
insolubles were filtered off by Celite, and volatiles
CUSTOM
Type
CUSTOM
Details
were removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was redissolved in ethyl acetate (50 mL)
WASH
Type
WASH
Details
the whole washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After dried over MgSO4 and concentration in vacuo
WASH
Type
WASH
Details
The residue was washed with hexane

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=C(C=C(N)C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g
YIELD: PERCENTYIELD 76.2%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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